molecular formula C26H26N4O4S B2896283 7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115927-15-5

7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2896283
CAS RN: 1115927-15-5
M. Wt: 490.58
InChI Key: PXZLOLIQLSBXHG-UHFFFAOYSA-N
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Description

7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds related to quinazolin-4(3H)-one, such as 7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, have been investigated for their potential antibacterial properties. For instance, Nasr, Gineinah, and El-Bendary (2003) synthesized novel imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines with potent antibacterial activities against various Gram-positive and Gram-negative bacteria (Nasr, Gineinah, & El-Bendary, 2003).

Antioxidant and Cytotoxic Activity

Peptide derivatives of quinazolinone, similar to the compound , have been evaluated for their antioxidant and cytotoxic activities. Kapoor, Nabi, Gupta, and Gupta (2017) reported that these derivatives exhibit significant antibacterial activity and could serve as the basis for developing novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017). Additionally, Pele et al. (2022) explored the antiradical activity of ortho-diphenolic derivatives of quinazolin-4(3H)-one, highlighting their high antioxidant activity and cytotoxicity against cancerous cell lines (Pele et al., 2022).

Anticonvulsant Activity

Quinazolinones have also been investigated for their potential use in treating seizures. Wolfe et al. (1990) synthesized and evaluated a series of 4(3H)-quinazolinones for anticonvulsant activity, finding some compounds with promising activity against induced seizures in mice (Wolfe et al., 1990).

Antitumor Activity

Research has been conducted on quinazolinone derivatives for their potential antitumor properties. For example, Hu Guoqianga (2012) studied fluoroquinolone derivatives with an oxadiazole moiety, similar to the compound , and found significant anticancer activities against Hep-3B cancer cell lines (Hu Guoqianga, 2012).

Antihypertensive Activity

Alagarsamy and Pathak (2007) synthesized triazolo[5,1-b]quinazolin-9-ones, related to quinazolinones, and evaluated them for antihypertensive activity in spontaneously hypertensive rats, finding significant activity compared to standard treatments (Alagarsamy & Pathak, 2007).

properties

IUPAC Name

7-cycloheptyl-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-16-8-10-17(11-9-16)24-28-23(34-29-24)14-35-26-27-20-13-22-21(32-15-33-22)12-19(20)25(31)30(26)18-6-4-2-3-5-7-18/h8-13,18H,2-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZLOLIQLSBXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CCCCCC6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

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